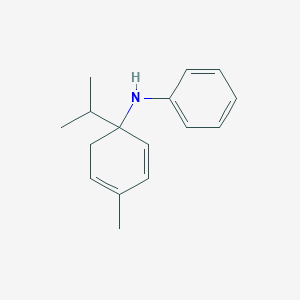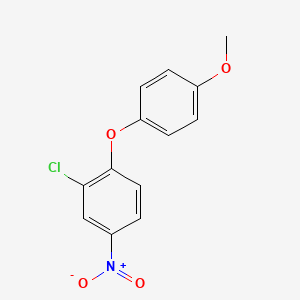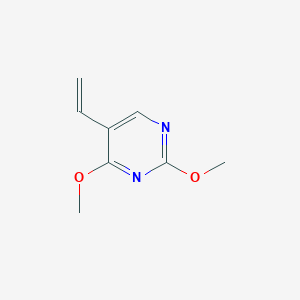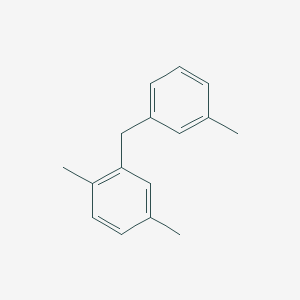![molecular formula C9H11BO4 B14131895 (2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid CAS No. 1107603-39-3](/img/structure/B14131895.png)
(2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound features a benzo[d][1,3]dioxin ring system substituted with a methyl group and a boronic acid functional group, making it a valuable intermediate in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid typically involves the following steps:
Formation of the Benzo[d][1,3]dioxin Ring: The benzo[d][1,3]dioxin ring can be synthesized through the cyclization of appropriate precursors, such as catechol derivatives, under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
(2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like THF or ether.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Oxidation: Phenols or quinones.
Reduction: Alcohols or alkanes.
科学的研究の応用
(2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of boron-containing drugs.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of (2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid primarily involves its ability to form stable complexes with various substrates through its boronic acid functional group. This allows it to participate in a range of chemical reactions, including cross-coupling and complexation with diols. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with.
類似化合物との比較
Similar Compounds
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)boronic acid: Similar structure but lacks the methyl group.
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Contains a similar dioxin ring but with different substituents and functional groups.
Uniqueness
(2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid is unique due to the presence of both the methyl group and the boronic acid functional group on the benzo[d][1,3]dioxin ring. This combination imparts distinct reactivity and properties, making it a valuable intermediate in various synthetic and industrial applications.
特性
CAS番号 |
1107603-39-3 |
|---|---|
分子式 |
C9H11BO4 |
分子量 |
193.99 g/mol |
IUPAC名 |
(2-methyl-4H-1,3-benzodioxin-6-yl)boronic acid |
InChI |
InChI=1S/C9H11BO4/c1-6-13-5-7-4-8(10(11)12)2-3-9(7)14-6/h2-4,6,11-12H,5H2,1H3 |
InChIキー |
QLFZWDDIVZLTLQ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(C=C1)OC(OC2)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methoxypyrido[1,2-a]benzimidazole](/img/structure/B14131816.png)

![[3,3'-Bipyridine]-2,6-diamine](/img/structure/B14131821.png)
![Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14131828.png)


![Tetrakis[(4-aminophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14131866.png)

![2-Bromobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B14131878.png)

![3-[(Thiophen-3-yl)amino]phenol](/img/structure/B14131889.png)

![3-(Benzo[d][1,3]dioxol-5-ylmethyl)indolin-2-one](/img/structure/B14131910.png)

